molecular formula C18H18F2N4O3S B12023282 3-((2,6-Difluorobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine CAS No. 675120-86-2

3-((2,6-Difluorobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B12023282
CAS No.: 675120-86-2
M. Wt: 408.4 g/mol
InChI Key: ARSOPJFHNHNKKX-UHFFFAOYSA-N
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Description

3-((2,6-Difluorobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable scaffold in medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of 3-((2,6-Difluorobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the 2,6-Difluorobenzyl Group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group, forming the 2,6-difluorobenzylthio moiety.

    Attachment of the Trimethoxyphenyl Group: The final step involves coupling the trimethoxyphenyl group to the triazole ring, often through a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-((2,6-Difluorobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially reducing any ketone or aldehyde functionalities present.

    Substitution: The triazole ring and benzylthio moiety can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions include various substituted triazoles and benzyl derivatives.

Scientific Research Applications

3-((2,6-Difluorobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s triazole ring is a common motif in drug design, offering potential as an antimicrobial, antifungal, or anticancer agent.

    Biological Studies: It can be used as a probe to study enzyme interactions and protein binding due to its unique chemical structure.

    Material Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Agricultural Chemistry: It may serve as a lead compound for the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of 3-((2,6-Difluorobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s difluorobenzylthio and trimethoxyphenyl groups may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds to 3-((2,6-Difluorobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine include other triazole derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples of similar compounds include:

    3-(Benzylthio)-5-phenyl-4H-1,2,4-triazol-4-amine: Lacks the difluorobenzyl and trimethoxyphenyl groups, potentially altering its biological activity.

    3-(2,6-Dichlorobenzyl)thio-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine: Contains chlorine atoms instead of fluorine, which may affect its reactivity and interactions with biological targets.

    3-(2,6-Difluorobenzyl)thio-5-phenyl-4H-1,2,4-triazol-4-amine: Similar structure but lacks the trimethoxyphenyl group, which may influence its solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties.

Properties

CAS No.

675120-86-2

Molecular Formula

C18H18F2N4O3S

Molecular Weight

408.4 g/mol

IUPAC Name

3-[(2,6-difluorophenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C18H18F2N4O3S/c1-25-14-7-10(8-15(26-2)16(14)27-3)17-22-23-18(24(17)21)28-9-11-12(19)5-4-6-13(11)20/h4-8H,9,21H2,1-3H3

InChI Key

ARSOPJFHNHNKKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2N)SCC3=C(C=CC=C3F)F

Origin of Product

United States

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